

# Ethyl isobutyrylacetate CAS number 7152-15-0

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## Compound of Interest

Compound Name: Ethyl isobutyrylacetate

Cat. No.: B043150

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An In-depth Technical Guide to **Ethyl Isobutyrylacetate** (CAS 7152-15-0)

## Introduction

**Ethyl isobutyrylacetate**, with CAS number 7152-15-0, is a  $\beta$ -keto ester that serves as a significant intermediate in various chemical syntheses.[1] Its chemical structure, featuring both a ketone and an ester functional group, imparts a versatile reactivity profile, making it a valuable building block in organic chemistry. This compound is a clear, colorless to pale yellow liquid with a characteristic fruity odor.[2] In the pharmaceutical sector, it is recognized as a key intermediate for the synthesis of atorvastatin, a widely used medication for lowering blood cholesterol.[1] Furthermore, it is utilized in the synthesis of novel piperazine derivatives investigated as potential multireceptor atypical antipsychotics that target dopamine and serotonin receptors.[2][3] This guide provides a comprehensive technical overview of **ethyl isobutyrylacetate**, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

The fundamental properties of **ethyl isobutyrylacetate** are summarized below. This data is critical for its handling, application in reactions, and analytical characterization.

Table 1: Chemical Identifiers and Properties

Identifier	Value
CAS Number	7152-15-0
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>
Molecular Weight	158.19 g/mol [4]
IUPAC Name	ethyl 4-methyl-3-oxopentanoate[5]
Synonyms	Ethyl 4-methyl-3-oxopentanoate, 4-Methyl-3-oxo-pentanoic acid ethyl ester, Isobutyrylacetic acid ethyl ester[2][4]
InChI Key	XCLDSQRVMMXWMS-UHFFFAOYSA-N
SMILES	CCOC(=O)CC(=O)C(C)C
EC Number	230-491-9

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Table 2: Physical Properties

Property	Value
Physical Form	Liquid
Appearance	Clear, colorless liquid[6]
Melting Point	-9 °C (lit.)
Boiling Point	173 °C (lit.)
Density	0.98 g/mL at 25 °C (lit.)
Refractive Index (n <sub>20/D</sub> )	1.425 (lit.)
Flash Point	44 °C (111.2 °F) - closed cup[4]

| Solubility | Soluble in organic solvents like chloroform and methanol; limited solubility in water. [2][7] |

Table 3: Spectroscopic Data Summary

Spectroscopy Type	Data Availability
$^1\text{H}$ NMR	Spectra available through providers like ChemicalBook.[8]
$^{13}\text{C}$ NMR	Spectra available through providers like ChemicalBook.[8]
IR (FTIR, ATR-IR)	Spectra available in the PubChem database.[5]

| Mass Spectrometry (MS) | Spectra available through providers like ChemicalBook.[8] |

## Synthesis and Manufacturing

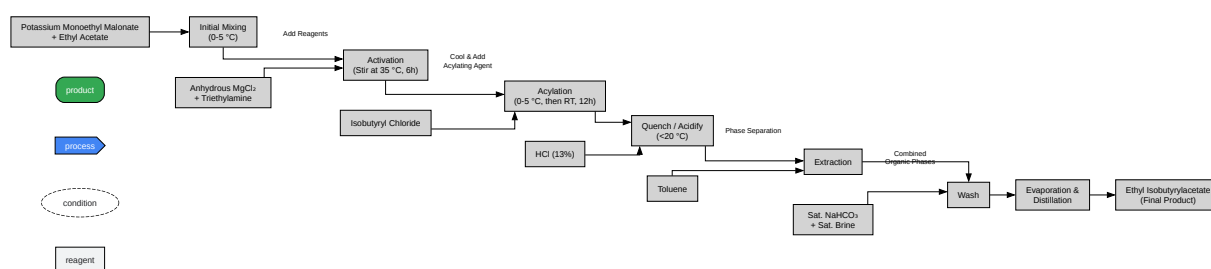
**Ethyl isobutyrylacetate** can be synthesized through several routes, with the choice of method often depending on the desired scale, purity, and available starting materials.

### Synthesis via Malonic Ester Condensation

A common laboratory and potential industrial synthesis involves the acylation of a malonic ester derivative. One detailed method uses potassium monoethyl malonate and isobutyryl chloride in the presence of magnesium chloride and triethylamine.[3][9] This approach offers the advantage of simple post-reaction workup and the ability to obtain a high-purity product.[9]

- **Reaction Setup:** A three-necked flask is equipped with a stirrer, thermometer, and dropping funnel.
- **Initial Charging:** Add 125 mL of ethyl acetate and 13.6 g (80 mmol) of potassium monoethyl malonate to the flask. Stir the mixture and cool to a temperature of 0-5 °C.
- **Reagent Addition:** Sequentially add 9.12 g (96 mmol) of anhydrous magnesium chloride and 27.8 mL (0.2 mol) of triethylamine.
- **Heating and Stirring:** Heat the mixture to 35 °C over a period of 30 minutes and continue stirring at this temperature for 6 hours.

- **Acylation:** Cool the reaction mixture back down to 0 °C. Add 6 mL (57 mmol) of isobutyryl chloride dropwise, maintaining the temperature between 0-5 °C. After the addition is complete (approx. 1 hour), allow the reaction to proceed at room temperature for 12 hours.
- **Workup:** Cool the mixture to 0 °C and carefully add 70 mL of 13% hydrochloric acid, ensuring the temperature does not exceed 20 °C. Separate the organic phase.
- **Extraction and Washing:** Extract the aqueous layer with toluene (3 x 40 mL). Combine all organic phases and wash with a saturated sodium bicarbonate solution until neutral, followed by a wash with 25 mL of saturated brine.
- **Purification:** Evaporate the solvent under reduced pressure. The resulting crude product is then distilled under reduced pressure to yield the final product (yield reported as 61%).



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Caption: Workflow for the synthesis of **Ethyl Isobutyrylacetate**.

## Industrial Synthesis via Claisen Condensation

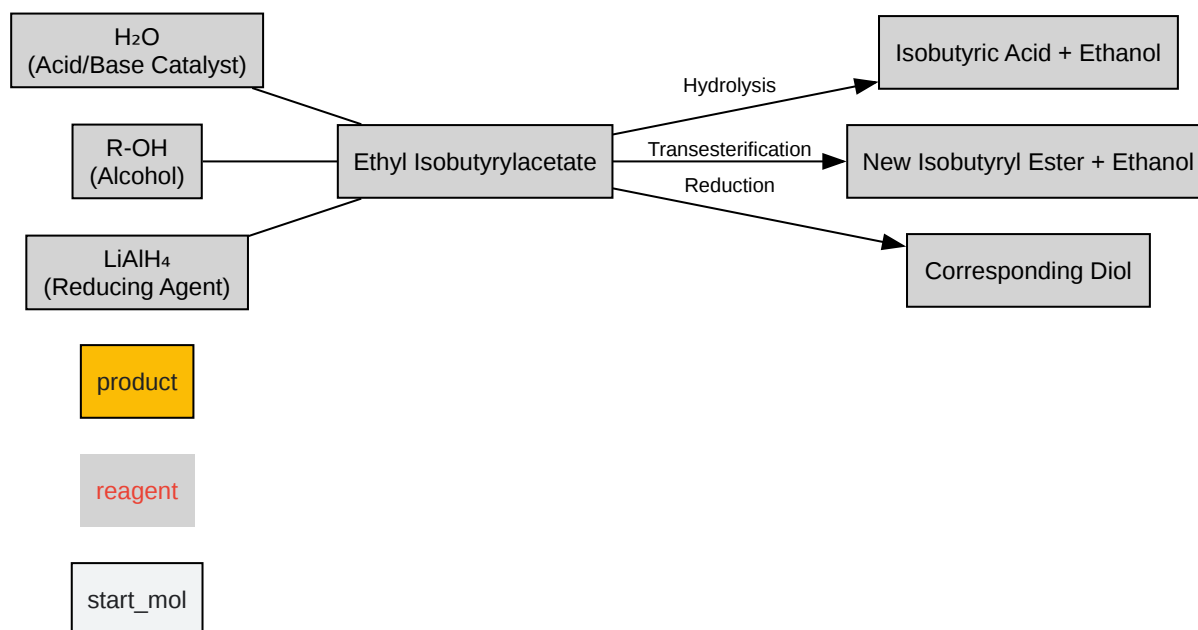
An alternative industrial process involves the condensation of methyl isopropyl ketone with diethyl carbonate using a strong base like sodium hydride.[3]

- **Reaction Setup:** Prepare a solution of diethyl carbonate and hexamethyl phosphoric acid triamide (HMPA) in benzene in a suitable reactor.
- **Base Addition:** Add sodium hydride (e.g., 80% in paraffin oil) to the solution.
- **Ketone Addition:** Heat the mixture to 70-80 °C to initiate the reaction. Once started, cool to approximately 30 °C. Add a solution of methyl isopropyl ketone in benzene dropwise over a period of 2 hours, maintaining the temperature at 30 °C.
- **Reaction Completion:** Allow the mixture to stand overnight.
- **Workup:** Carefully add methanol with cooling to quench the excess sodium hydride. Acidify the mixture with aqueous hydrochloric acid.
- **Purification:** The product is isolated through standard extraction and distillation procedures, achieving a reported yield of 81%.

## Chemical Reactivity and Key Reactions

**Ethyl isobutyrylacetate** exhibits reactivity characteristic of  $\beta$ -keto esters, including hydrolysis, transesterification, and reduction.

- **Hydrolysis:** In the presence of an acid or base catalyst, it can be hydrolyzed back to isobutyric acid and ethanol.[3]
- **Transesterification:** The ethyl group of the ester can be exchanged with other alkoxy groups by reacting with a different alcohol, which is a common method for synthesizing various esters.[3]
- **Reduction:** Using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ), both the ketone and ester functionalities can be reduced to their corresponding alcohols.[3]



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Caption: Key reactions of **Ethyl Isobutyrylacetate**.

## Applications in Research and Drug Development

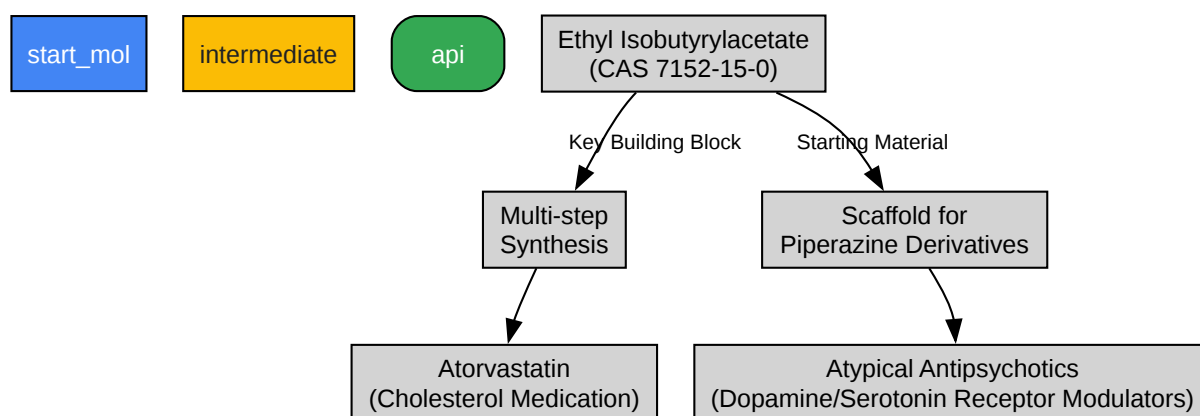
**Ethyl isobutyrylacetate** is more than a simple organic ester; it is a strategic building block in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

### Intermediate for Atorvastatin

The compound is a crucial intermediate in the synthesis of Atorvastatin, a member of the statin class of drugs used to lower cholesterol and prevent cardiovascular disease.<sup>[1]</sup> Its structure provides a key fragment necessary for constructing the complex core of the atorvastatin molecule.

## Synthesis of Atypical Antipsychotics

In the field of neuroscience and drug development, **ethyl isobutyrylacetate** is used to synthesize novel piperazine derivatives.[2][3] These derivatives have been investigated for their potential as multireceptor atypical antipsychotics, which can modulate the activity of crucial neurotransmitter receptors like dopamine and serotonin.[2][3]



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Caption: Role as a key intermediate in pharmaceutical synthesis.

## Safety and Handling

**Ethyl isobutyrylacetate** is a flammable liquid and requires appropriate safety precautions during handling and storage. The toxicological properties have not been fully investigated, and it may cause eye, skin, and respiratory tract irritation.[6]

Table 4: GHS Hazard Information

Category	Information
Pictogram	GHS02 (Flame)[10]
Signal Word	Warning[10]
Hazard Statement	H226: Flammable liquid and vapor[10]
Precautionary Statements	P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501[11]

| Storage Class | 3 - Flammable liquids |

Table 5: Handling and Storage Recommendations

Aspect	Recommendation
Handling	<b>Wash thoroughly after handling. Use only in a well-ventilated area. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and flame.[6][12]</b>
Storage	Keep container closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizing agents). Store in a flammables-area.[6][12]

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[10] |

Table 6: First Aid Measures



Exposure Route	First Aid Measure
Eyes	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical aid.[6]
Skin	Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]
Ingestion	If victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get immediate medical aid.[6]

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6] |

## Conclusion

**Ethyl isobutyrylacetate** (CAS 7152-15-0) is a versatile chemical intermediate with significant value, particularly for the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with established synthesis protocols, make it a reliable building block for complex molecules like atorvastatin and novel antipsychotic agents. Proper adherence to safety and handling protocols is essential due to its flammable nature. This guide provides the core technical information required by researchers and drug development professionals to effectively and safely utilize this compound in their work.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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